Product packaging for 18-Methylethinylestradiol(Cat. No.:CAS No. 14012-72-7)

18-Methylethinylestradiol

Cat. No.: B121804
CAS No.: 14012-72-7
M. Wt: 310.4 g/mol
InChI Key: VDKWHNVDYOVIIX-MJCUULBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

18-Methylethinylestradiol is a high-purity organic compound intended for use as a reference standard in pharmaceutical and analytical research. This compound is a structural analog of Ethinyl Estradiol (EE), a potent synthetic estrogen widely used in contraceptive pills and menopausal hormone therapy . As an analog, this compound is primarily valuable in research settings for quality control (QC) and quality assurance (QA) during the commercial production of Ethinyl Estradiol and its related formulations . It also serves as a critical compound in the process of Abbreviated New Drug Application (ANDA) filing to regulatory bodies like the FDA and in toxicity studies . Researchers utilize such analogs to study metabolic pathways, degradation products, and the stability of formulated drug products, which can be affected by auto-oxidation when stored for extended periods . The synthesis of related ethinylestradiol compounds often involves steps such as the ethynylation of a phenolic ketone precursor in the presence of potassium hydroxide powder, which can be conducted as a solid-phase reaction to streamline the manufacturing process . This product is strictly labeled "For Research Use Only" and is not intended for use in the diagnosis, cure, mitigation, treatment, or prevention of disease in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26O2 B121804 18-Methylethinylestradiol CAS No. 14012-72-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,6,8,13,17-19,22-23H,3,5,7,9-12H2,1H3/t17-,18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKWHNVDYOVIIX-MJCUULBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14012-72-7
Record name 18-Methylethinylestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014012727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular and Cellular Pharmacological Research of 18 Methylethinylestradiol

Genomic Mechanisms of Action

The primary mechanism by which nuclear estrogen receptors regulate cellular function is by acting as ligand-activated transcription factors, directly controlling the expression of target genes. nih.gov

The classical, or ERE-dependent, pathway of estrogen action is a well-defined genomic mechanism. nih.gov The process begins when a ligand like 18-Methylethinylestradiol binds to and activates the estrogen receptor. nih.gov This activation leads to receptor dimerization. nih.gov The ligand-receptor dimer then translocates to the nucleus, where its DNA-binding domain recognizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. nih.govmdpi.com The consensus ERE consists of a palindromic inverted repeat of the sequence 5'-GGTCA-3' separated by a three-nucleotide spacer (5'-GGTCAnnnTGACC-3'). duke.edu

Once bound to the ERE, the ER dimer acts as an anchor to recruit a complex of other proteins, including co-activators or co-repressors. nih.gov This assembly, known as the transcriptional machinery, then initiates or suppresses the transcription of the downstream gene into messenger RNA (mRNA), ultimately leading to a change in protein levels and a physiological response. The specific genes regulated by this pathway are numerous and control processes ranging from cell proliferation to metabolic function. While this describes the general pathway, the specific set of genes regulated by this compound and the precise nature of its transcriptional activity have not been specifically elucidated.

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway that involves nuclear receptors and gene transcription, estrogens elicit rapid biological responses through non-genomic signaling. researchgate.net These actions are initiated at the cell membrane and occur within seconds to minutes, too quickly to be explained by changes in gene expression. researchgate.netnih.gov

Rapid Activation of Membrane-Associated Receptors

The rapid effects of estrogens are initiated by their interaction with estrogen receptors located at the plasma membrane (mERs). nih.govfrontiersin.org Evidence suggests that a sub-population of the classical intracellular receptors, ERα and ERβ, can be trafficked to and localized at the cell membrane, often in specialized lipid raft regions known as caveolae. nih.govfrontiersin.org These mERs, upon binding to an estrogenic compound, can rapidly initiate intracellular signaling cascades without translocating to the nucleus. nih.govnih.gov The existence and activity of these membrane-bound receptors have been confirmed through the use of membrane-impermeable estrogen conjugates, which can trigger rapid signaling events despite being unable to enter the cell. frontiersin.orgfrontiersin.org

Downstream Activation of Intracellular Signaling Cascades (e.g., MAPK, PI3K/AKT)

Upon activation of membrane-associated receptors, estrogens rapidly stimulate several downstream intracellular signaling cascades. Among the most prominent are the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K/AKT) pathways. nih.govresearchgate.netnih.gov Studies using ethinylestradiol have demonstrated its ability to activate MAPK/ERK pathways in pituitary tumor cells at very low concentrations. nih.gov

Activation of these kinase cascades is a hallmark of non-genomic estrogen signaling. nih.gov For example, membrane-localized ERα can form a signaling complex with the non-receptor tyrosine kinase Src and the p85 regulatory subunit of PI3K. nih.gov This complex formation leads to the activation of the PI3K/AKT pathway, which in turn phosphorylates a multitude of downstream proteins, influencing cellular processes such as proliferation, survival, and migration. nih.govyoutube.complos.org Similarly, the MAPK/ERK pathway can be activated, leading to the phosphorylation of transcription factors that can then modulate gene expression. researchgate.netnih.gov

Interactions with G Protein-Coupled Receptors (GPCRs)

A significant component of non-genomic estrogen signaling is mediated by a distinct membrane receptor, the G protein-coupled estrogen receptor (GPER), formerly known as GPR30. wikipedia.orgnih.govuiowa.edu GPER is a seven-transmembrane receptor that binds estrogens and initiates rapid signaling cascades characteristic of GPCRs. wikipedia.orgnih.gov

Upon ligand binding, GPER can stimulate the production of cyclic AMP (cAMP), induce the mobilization of intracellular calcium, and activate Src kinase. nih.gov A key mechanism of GPER action is the transactivation of the Epidermal Growth Factor Receptor (EGFR). nih.gov This occurs when GPER activation leads to the release of heparin-binding EGF (HB-EGF), which then binds to and activates EGFR, subsequently triggering downstream pathways like MAPK and PI3K/AKT. nih.govwikipathways.org This interaction demonstrates a sophisticated level of signaling crosstalk initiated by estrogens at the cell membrane.

Integration of Rapid Signaling with Transcriptional Responses

The non-genomic and genomic signaling pathways of estrogens are not mutually exclusive; rather, they are intricately integrated. nih.govfrontiersin.org Rapid signaling cascades initiated at the membrane can directly influence and modulate the transcriptional activity of nuclear receptors. nih.govresearchgate.net

For instance, kinases such as AKT and ERK, activated through mER or GPER signaling, can phosphorylate nuclear ERα and its associated co-regulator proteins. frontiersin.org This phosphorylation can alter the receptor's stability, DNA binding affinity, and transcriptional potency, effectively fine-tuning the genomic response. nih.gov Furthermore, these kinases can phosphorylate and activate other transcription factors, like CREB (cAMP response element-binding protein), which then regulate the expression of their target genes. frontiersin.org This crosstalk ensures that the rapid, transient signals from the cell surface are integrated with the more sustained, long-term genomic responses, leading to a coordinated and comprehensive cellular response to estrogenic compounds. frontiersin.orgresearchgate.net

Table 2: Key Components of Non-Genomic Estrogen Signaling Pathways
Pathway ComponentDescriptionKey Downstream Effectors/EventsSource
Membrane Estrogen Receptors (mERα/β)Sub-population of classical ERs trafficked to the plasma membrane.Activation of Src kinase, PI3K/AKT, and MAPK/ERK pathways. nih.govnih.gov
G Protein-Coupled Estrogen Receptor (GPER)A seven-transmembrane GPCR that binds estrogens.Intracellular calcium mobilization, cAMP production, EGFR transactivation. wikipedia.orgnih.gov
PI3K/AKT PathwayA kinase cascade crucial for cell survival and proliferation.Phosphorylation of AKT, leading to inhibition of apoptosis and regulation of cell growth. nih.govyoutube.com
MAPK/ERK PathwayA kinase cascade involved in cell differentiation, proliferation, and gene expression.Phosphorylation of ERK, leading to activation of transcription factors like CREB. frontiersin.orgnih.gov
Signal IntegrationCrosstalk between non-genomic and genomic pathways.Phosphorylation of nuclear ERs and other transcription factors by kinases activated at the membrane. nih.govresearchgate.net

Cellular and Subcellular Localization Studies of the Compound and its Receptors

The cellular and subcellular distribution of a compound and its corresponding receptors is fundamental to understanding its mechanism of action. For this compound, which primarily interacts with estrogen receptors (ER) and progesterone (B1679170) receptors (PR), the localization of these receptors dictates the cellular compartments where the compound can exert its effects.

Exogenous estrogens, like the closely related ethinylestradiol, are widely distributed throughout the body, with higher concentrations typically found in target organs for sex hormones. mypathologyreport.ca The effects of these steroid hormones are dependent on the cellular location of their receptors. nih.gov These receptors are not confined to a single cellular compartment and can be found in the nucleus, cytoplasm, and associated with cellular membranes, including the plasma membrane and mitochondria. nih.govnih.govoup.com

Estrogen Receptors (ERα and ERβ)

Estrogen receptors, ERα and ERβ, are the primary targets of the estrogenic component of this compound. Classically, these receptors are known as nuclear receptors that function as ligand-activated transcription factors. wikipedia.org In the absence of a hormonal ligand, estrogen receptors are largely found in the cytoplasm. wikipedia.org Upon hormone binding, they translocate to the nucleus, dimerize, and bind to specific DNA sequences known as estrogen response elements (EREs) to regulate gene expression. nih.govwikipedia.org

However, a significant portion of ERα is also localized to the plasma membrane, where it can initiate rapid, non-genomic signaling pathways. nih.gov Studies have also identified the presence of both ERα and ERβ in mitochondria, suggesting a role in regulating mitochondrial gene expression and function. nih.govoup.com The subcellular distribution of ERα and ERβ can be cell-type specific. For instance, in the human uterus, ERα is strongly expressed in the nuclei of epithelial, stromal, and muscle cells, while ERβ shows a similar but weaker staining pattern. oup.com In contrast, in certain breast cancer cell lines, ERα has been observed in a perinuclear cytoplasmic ring and at the cell periphery, associated with the plasma membrane.

Interactive Data Table: Subcellular Localization of Estrogen Receptors

Receptor SubtypePrimary LocalizationOther Reported LocalizationsKey Functions in Location
ERα Nucleus wikipedia.orgCytoplasm wikipedia.org, Plasma membrane nih.gov, Mitochondria nih.govoup.comGene transcription (nucleus), Rapid signaling (membrane), Mitochondrial regulation (mitochondria)
ERβ Nucleus oup.comCytoplasm nih.gov, Mitochondria nih.govoup.comGene transcription (nucleus), Mitochondrial regulation (mitochondria)

Progesterone Receptors (PRA and PRB)

The progestogenic activity of this compound is mediated through progesterone receptors, which exist as two main isoforms, PR-A and PR-B. wikipedia.org These isoforms arise from the same gene but have distinct transcriptional activities. wikipedia.org Similar to estrogen receptors, progesterone receptors are members of the nuclear hormone receptor superfamily and are typically located in the cell nucleus where they regulate gene expression. mypathologyreport.ca

The subcellular localization of PR isoforms can differ. PR-A is predominantly found in the nucleus, even in the absence of a ligand. nih.govnih.gov In contrast, a significant portion of PR-B resides in the cytoplasm in an unliganded state and translocates to the nucleus upon hormone binding. nih.govnih.gov This differential localization is thought to contribute to the distinct biological activities of the two isoforms. nih.gov Beyond the nucleus and cytoplasm, progesterone receptors have also been identified on the mitochondrial outer membrane. wikipedia.org In various human tissues, the distribution of PR and its isoforms varies, with nuclear localization observed in the female reproductive system and cytoplasmic localization in many non-reproductive tissues like the liver, kidney, and skin. nih.govnih.gov

Interactive Data Table: Subcellular Localization of Progesterone Receptors

Receptor IsoformPrimary Localization (Ligand-Unbound)Primary Localization (Ligand-Bound)Other Reported Localizations
PR-A Nucleus nih.govnih.govNucleus nih.govNot widely reported
PR-B Cytoplasm & Nucleus nih.govNucleus nih.govnih.govMitochondrial outer membrane wikipedia.org

Metabolic Transformation and Biotransformation Pathways of 18 Methylethinylestradiol

Phase I Biotransformation Pathways

Phase I metabolism involves the enzymatic modification of the parent drug through oxidation, reduction, or hydrolysis to introduce polar functional groups. drughunter.com For 18-Methylethinylestradiol, the primary Phase I pathway is oxidation, specifically hydroxylation catalyzed by the Cytochrome P450 (CYP) enzyme system. nih.govnih.gov

Hydroxylation Reactions and Cytochrome P450 (CYP) Isoenzyme Specificity

Hydroxylation is the most significant Phase I metabolic reaction for ethinylestradiol and its derivatives. nih.gov This process is primarily mediated by various isoforms of the Cytochrome P450 enzyme family, which are abundant in the liver. nih.govmdpi.com

Another notable hydroxylation pathway is the formation of 4-hydroxy metabolites, a reaction specifically catalyzed with high efficiency by the CYP1B1 isoform, which is often expressed in extrahepatic, estrogen-target tissues like the mammary glands and uterus. nih.gov Other minor hydroxylated metabolites, such as 16-hydroxy-ethinylestradiol, have also been reported. researchgate.net These catechol estrogen metabolites (2-hydroxy and 4-hydroxy derivatives) can be further metabolized by catechol-O-methyltransferase (COMT). nih.govresearchgate.net

Table 1: Cytochrome P450 (CYP) Isoenzymes in the Hydroxylation of Ethinylestradiol Derivatives This table is based on data for the parent compound, ethinylestradiol.

CYP IsoenzymePrimary Metabolite(s) FormedRole in Overall MetabolismReference(s)
CYP3A4 2-hydroxy-ethinylestradiolMajor contributing enzyme in the liver nih.gov, nih.gov, nih.gov
CYP2C9 2-hydroxy-ethinylestradiolSignificant contributor nih.gov, clinpgx.org, researchgate.net
CYP1A1 2-hydroxy-ethinylestradiolHigh catalytic efficiency, but lower hepatic abundance nih.gov, nih.gov
CYP1A2 2-hydroxy-ethinylestradiolContributor nih.gov, nih.gov
CYP1B1 4-hydroxy-ethinylestradiolKey enzyme for 4-hydroxylation, especially in extrahepatic tissues nih.gov
CYP2C19 2-hydroxy-ethinylestradiolContributor nih.gov, clinpgx.org

Reductive Metabolism Mechanisms

Reductive metabolism is a type of Phase I reaction that involves the addition of hydrogen or electrons to a molecule. However, based on the chemical structure of this compound, which lacks functional groups like nitro or azo moieties that are typically substrates for reductive enzymes, this is not a significant pathway for its biotransformation. The scientific literature on the metabolism of ethinylestradiol and related synthetic estrogens focuses almost exclusively on oxidative and conjugative pathways. nih.govnih.gov

Phase II Conjugation Pathways

Following Phase I reactions, the modified (or parent) compound undergoes Phase II conjugation, where an endogenous, water-soluble molecule is attached to it. drughunter.com This process significantly increases the polarity of the drug, making it readily excretable in urine or bile. nih.gov For this compound, the primary Phase II pathways are glucuronidation and sulfation, targeting the phenolic hydroxyl group at the C3 position. nih.gov

Glucuronidation Mechanisms by UDP-Glucuronosyltransferases (UGTs)

Glucuronidation is a major conjugation pathway for ethinylestradiol and its derivatives. nih.govnih.gov This reaction involves the transfer of glucuronic acid from the co-factor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov

Research has identified that the glucuronidation of ethinylestradiol occurs predominantly at the C3-hydroxyl group, forming ethinylestradiol-3-glucuronide. nih.gov The primary enzyme responsible for this reaction in the human liver is UGT1A1 (historically referred to as a bilirubin (B190676) UGT). nih.gov The formation of the 17-glucuronide is a very minor pathway in comparison. nih.gov The resulting glucuronide conjugate is highly water-soluble and is a major metabolite found in bile, which can be excreted or undergo enterohepatic recirculation. nih.govnih.gov

Sulfation Processes Catalyzed by Sulfotransferases (SULTs)

Sulfation is another critical Phase II conjugation pathway and represents a major route of first-pass metabolism for ethinylestradiol in both the intestine and the liver. nih.govresearchgate.net This process is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the co-factor 3′-phosphoadenosine 5′-phosphosulfate (PAPS) to the C3-hydroxyl group of the estrogen. nih.gov

Studies have identified SULT1E1 as the primary, high-affinity enzyme responsible for the 3-O-sulfation of ethinylestradiol at clinically relevant concentrations. nih.govresearchgate.net SULT1A3 also demonstrates low Kₘ (high affinity) activity towards ethinylestradiol. nih.gov Other isoforms, such as SULT1A1 and SULT2A1, can catalyze the reaction, but with much lower affinity. nih.govresearchgate.net The resulting ethinylestradiol-3-sulfate (B1201503) is a major circulating metabolite. nih.gov

Table 2: Phase II Conjugation Enzymes in the Metabolism of Ethinylestradiol Derivatives This table is based on data for the parent compound, ethinylestradiol.

Conjugation PathwayPrimary Enzyme(s)Resulting MetaboliteRole in Overall MetabolismReference(s)
Glucuronidation UGT1A1Ethinylestradiol-3-glucuronideMajor hepatic pathway for conjugation and elimination nih.gov, nih.gov
Sulfation SULT1E1Ethinylestradiol-3-sulfateMajor pathway in first-pass metabolism (intestine and liver) nih.gov, researchgate.net, mdpi.com
SULT1A3Ethinylestradiol-3-sulfateContributor with high affinity nih.gov
SULT1A1, SULT2A1Ethinylestradiol-3-sulfateMinor contributors with low affinity nih.gov, researchgate.net

Glutathione (B108866) Conjugation by Glutathione S-Transferases (GSTs)

Glutathione conjugation is a crucial Phase II detoxification pathway that protects the body from reactive electrophilic compounds, including certain metabolites of xenobiotics. This process involves the enzyme-catalyzed addition of the tripeptide glutathione (GSH) to the target molecule, rendering it more water-soluble and facilitating its excretion. nih.govencyclopedia.pubnih.gov The reaction is primarily catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). oup.com

The metabolic activation of estrogens, including synthetic variants like ethinylestradiol, can lead to the formation of catechol estrogens, which are further oxidized to reactive quinone species. oup.com These quinones are electrophilic and can form adducts with cellular macromolecules like DNA, leading to potential toxicity. The GST-mediated conjugation of glutathione to these reactive estrogen quinones is a primary mechanism for their detoxification. oup.com

While direct studies on this compound are not available, research on the parent compound, ethinylestradiol, indicates an interaction with the GST system. For instance, administration of ethinylestradiol in rat models has been shown to increase the development of Glutathione S-transferase P type-positive lesions in the liver, suggesting that the GST pathway is actively involved in its metabolism. nih.gov It is therefore highly probable that this compound undergoes a similar metabolic route, where its reactive intermediates are neutralized via conjugation with glutathione. This pathway is essential for mitigating the potential reactivity of metabolites formed during Phase I oxidative metabolism. nih.govnih.gov

Methylation and Acetylation Pathways

Methylation and acetylation are two other significant Phase II conjugation reactions that modify the structure of xenobiotics and endogenous compounds, typically leading to their inactivation and enhanced elimination.

Methylation: This pathway involves the addition of a methyl group from a donor molecule, most commonly S-adenosylmethionine (SAM), to the substrate. nih.gov In estrogen metabolism, methylation is a key step catalyzed by catechol-O-methyltransferase (COMT). mosaicdx.com Following hydroxylation of the aromatic A-ring by cytochrome P450 enzymes, estrogens are converted to catechol estrogens (e.g., 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol). The COMT enzyme then methylates one of the hydroxyl groups, forming methoxyestrogens. mosaicdx.com This process is considered a detoxification step, as it prevents the catechol estrogens from being oxidized to their reactive quinone forms. Given that this compound possesses the same phenolic A-ring as ethinylestradiol, it is expected to be a substrate for this hydroxylation and subsequent O-methylation pathway.

Acetylation: Acetylation is the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to a substrate, a reaction catalyzed by N-acetyltransferases (NATs). nih.gov While acetylation is a major metabolic pathway for compounds containing primary amino groups, its role in the direct metabolism of steroidal estrogens, which lack such groups, is less prominent. However, acetylation plays a critical role in the final step of the mercapturic acid pathway, which processes glutathione conjugates for excretion. nih.gov After a glutathione conjugate is formed (as described in 3.2.3) and subsequently broken down to a cysteine conjugate, the final step is the N-acetylation of the cysteine residue to form a mercapturic acid, which is then readily excreted in the urine. nih.gov Therefore, while this compound itself is not directly acetylated, the acetylation pathway is integral to the clearance of its glutathione-conjugated metabolites.

Microbial Biotransformation in Environmental and Biological Systems

The biotransformation of synthetic steroids by microorganisms is a key factor in their environmental fate and removal from wastewater. asm.org Microbial systems possess diverse enzymatic machinery capable of degrading complex organic molecules. hyphadiscovery.comnih.gov

Identification and Characterization of Microbial Metabolites

Numerous studies have identified microorganisms capable of degrading ethinylestradiol (EE2), the parent compound of this compound. These microbes, isolated from environments such as activated sludge and compost, belong to various genera, including Rhodococcus, Novosphingobium, Aeromonas, Acinetobacter, and Pseudomonas. asm.orgugent.bemdpi.combac-lac.gc.ca

The metabolic products of microbial action on EE2 vary. Some studies report the transformation of EE2 to estrone (B1671321) (E1) through the oxidation of the hydroxyl group at the C-17 position. mdpi.com This initial transformation is often followed by further degradation, including hydroxylation and cleavage of the steroid's B-ring. mdpi.com However, the bulky ethinyl group at the C-17 position of EE2 poses steric hindrance, making it more resistant to degradation than natural estrogens. ugent.be Consequently, some studies have reported very limited formation of intermediate metabolites, suggesting that once degradation begins, it can proceed to complete mineralization (breakdown to CO2 and water). researchgate.netugent.be In other cases, unknown degradation intermediates have been detected, indicating the complexity of the pathways involved. bac-lac.gc.ca The microbial metabolites of this compound are expected to be similar, likely involving initial modifications at the hydroxyl and ethinyl groups, followed by ring cleavage.

Table 1: Microorganisms Involved in the Biotransformation of Ethinylestradiol

Microbial Genus/SpeciesEnvironment/SourceFindingReference(s)
Aeromonas salmonicidaAcid Mine DrainageEfficiently degraded EE2 (95% removal), with final metabolites suggesting mineralization. mdpi.com
Rhodococcus zopfii---Capable of completely degrading EE2 within 24 hours. bac-lac.gc.ca
Rhodococcus equi---Degraded EE2 by 80% in 24 hours. bac-lac.gc.ca
Novosphingobium sp.Activated SludgeIdentified as a key degrader of estrogens in activated sludge. asm.org
Acinetobacter sp.CompostCo-metabolized EE2 in the presence of natural estrogens. ugent.beugent.be
Pseudomonas sp.CompostCo-metabolized EE2 in the presence of natural estrogens. ugent.beugent.be

Enzymatic Basis of Microbial Degradation

The microbial degradation of estrogens is an enzyme-driven process. researchgate.net In bacteria, the initial attack on the steroid structure often involves hydroxysteroid dehydrogenases (HSDs), which oxidize hydroxyl groups. nih.gov For example, 17β-HSD converts 17β-estradiol to estrone. Although this is hindered in EE2, it remains a potential pathway. ugent.benih.gov

A crucial step in breaking down the resilient aromatic A-ring is hydroxylation, often catalyzed by cytochrome P450 monooxygenases, followed by ring cleavage via dioxygenases. nih.gov This pathway has been proposed for natural estrogens, where 4-hydroxyestrone (B23518) is formed and its A-ring is subsequently opened. nih.gov Ligninolytic fungi utilize a different strategy, employing powerful extracellular enzymes such as laccases, manganese peroxidases, and lignin (B12514952) peroxidases to carry out non-specific oxidation of a wide range of compounds, including EE2. osti.gov These enzymatic processes are fundamental to the biotransformation of this compound in various ecosystems.

Metabolic Network Analysis and Pathway Reconstruction

Metabolic network analysis and pathway reconstruction are powerful computational and analytical approaches used to understand the complex web of biochemical reactions within a cell or organism. ethz.ch These systems-level tools are invaluable for predicting the metabolic fate of a compound and understanding its broader physiological effects. nih.gov

For estrogens, metabolomics-based approaches have been used to map the impact of these hormones on cellular metabolism. Studies on estrogen-stimulated cancer cells have revealed significant perturbations in pathways beyond steroid metabolism, including amino acid metabolism and the carnitine-fatty acid derivative pathway. nih.govnih.gov Research using testis organ cultures treated with ethinylestradiol identified significant alterations in key energy pathways, such as glycogen (B147801) metabolism, the tricarboxylic acid (TCA) cycle, and arginine and proline metabolism. nih.govresearchgate.net

Reconstructing the metabolic pathway for a specific compound like this compound involves integrating data from genomics, transcriptomics, proteomics, and metabolomics. researchgate.net By identifying the enzymes present in an organism (e.g., a human or a specific microbe) and knowing their substrate specificities, potential metabolic pathways can be mapped out. researchgate.net For instance, knowing that the human liver expresses various cytochrome P450s, COMT, and GSTs allows for the reconstruction of a probable metabolic network for this compound involving hydroxylation, methylation, and glutathione conjugation. This holistic view is essential for predicting potential drug interactions, understanding toxicity mechanisms, and assessing the environmental biotransformation of the compound.

Structure Activity Relationship Sar and Computational Modeling of 18 Methylethinylestradiol

Quantitative Structure-Activity Relationship (QSAR) Model Development

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. e-lactancia.org For estrogen receptor ligands like 18-Methylethinylestradiol, QSAR is a powerful tool for predicting binding affinities and understanding the key molecular features that govern potency. nih.govnih.gov The development process involves calculating molecular descriptors for a series of compounds and using statistical methods to build a predictive model. e-lactancia.org

The binding affinity of synthetic estrogens to the estrogen receptor is influenced by a combination of electronic, steric, and hydrophobic properties. QSAR studies on diverse sets of estrogenic compounds have identified several key molecular descriptors that consistently correlate with high receptor binding affinity. nih.govnih.gov

While a specific QSAR model exclusively for this compound is not detailed in publicly available literature, models developed for broader classes of steroidal estrogens highlight the importance of certain structural features that are present in the molecule. mdpi.com These features include:

Hydrogen Bonding Potential: The hydroxyl groups at the C3 and C17 positions are critical for forming hydrogen bonds with key amino acid residues in the receptor's ligand-binding pocket, such as Glu353, Arg394, and His524. uthscsa.edumdpi.com The presence and accessibility of these groups are primary determinants of binding.

Electronic Properties: The electronic nature of the A-ring, specifically the phenolic hydroxyl group, is crucial for interaction. uthscsa.edu Molecular descriptors representing charge distribution and polarizability influence the strength of the interaction with the receptor.

A representative QSAR model for a set of estrogen receptor modulators might utilize the descriptors shown in the table below.

Descriptor ClassSpecific Descriptor ExampleContribution to Binding Affinity
Electronic Partial Charge on Phenolic OxygenNegative charge enhances hydrogen bonding with receptor donors.
Topological Wiener Index (describes molecular branching)Optimal branching and compactness favor binding.
Thermodynamic LogP (Octanol-Water Partition Coefficient)Higher hydrophobicity generally increases affinity for the hydrophobic binding pocket.
Steric/Shape Molecular VolumeThe volume must be compatible with the binding site cavity.

This table is a generalized representation based on common findings in QSAR studies of estrogen receptor ligands. nih.govmdpi.com

Advanced QSAR models and other machine learning approaches aim to move beyond predicting binding affinity to forecasting the downstream cellular effects of a compound. mdpi.com For a potent estrogen agonist like this compound, these responses would include the up- or down-regulation of estrogen-responsive genes.

Predicting cellular response is more complex than predicting binding, as it involves factors like cell type, receptor subtype (ERα vs. ERβ), and the recruitment of co-activator or co-repressor proteins. researchgate.net Computational models for this purpose often integrate transcriptomic data (gene expression profiles) with chemical structure information. mdpi.com For instance, a model might be trained on a dataset of various estrogenic compounds and their corresponding gene expression changes in a breast cancer cell line. The model could then predict the likely transcriptomic signature induced by this compound based on its molecular descriptors. These predictions are valuable for prioritizing compounds for further experimental testing. mdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are structure-based computational methods that provide detailed insights into how a ligand like this compound interacts with its protein target at an atomic level. nih.govphcogj.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions. mdpi.comnih.gov For this compound, docking into the ligand-binding domain of ERα (PDB ID: 3ERT, for example) reveals key interactions that stabilize the complex. nih.gov

Based on the known binding modes of estradiol (B170435) and ethinylestradiol, the interactions for this compound can be inferred: uthscsa.edurcsb.org

The C3 phenolic hydroxyl group acts as a hydrogen bond donor to the carboxylate side chain of Glutamic acid 353 (Glu353) and as a hydrogen bond acceptor from the guanidinium (B1211019) group of Arginine 394 (Arg394) .

The C17 hydroxyl group forms a hydrogen bond with the imidazole (B134444) side chain of Histidine 524 (His524) .

The steroidal backbone is enveloped by a hydrophobic pocket formed by residues such as Leu346, Ala350, Leu387, Leu391, and Phe404. mdpi.com

The 18-methyl group likely makes additional van der Waals contacts within this hydrophobic pocket, potentially enhancing binding affinity compared to non-methylated analogs.

Molecular dynamics simulations can further assess the stability of this docked complex over time. nih.gov By simulating the movements of atoms in the ligand-receptor complex in a solvated environment, MD can confirm the stability of key hydrogen bonds and hydrophobic interactions. nih.gov Parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored; a stable RMSD throughout the simulation indicates a stable binding mode. nih.gov

Interacting Residue (ERα)Type of InteractionCorresponding Group on this compound
Glu353 Hydrogen Bond (H-bond donor)C3-OH
Arg394 Hydrogen Bond (H-bond acceptor)C3-OH
His524 Hydrogen BondC17-OH
Leu346, Ala350, Leu387 Hydrophobic (van der Waals)Steroid A, B, C rings
Phe404, Leu525 Hydrophobic (van der Waals)Steroid D ring and ethinyl group

This table summarizes the predicted key interactions based on docking studies of similar ligands like estradiol and tamoxifen. mdpi.com

The biological activity of a molecule depends on the conformation it adopts when binding to its receptor. nih.gov While the steroidal core of this compound is largely rigid, some flexibility exists, particularly in the side chains. Molecular dynamics simulations in the absence of the receptor can be used to explore the compound's conformational landscape, identifying low-energy, stable conformations that are likely to be biologically relevant. nih.gov For steroidal estrogens, the planarity of the molecule is a key feature for fitting into the receptor's binding site. nih.gov Computational analysis can determine the relative energies of different conformations and the barriers to interconversion between them.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a particular biological effect. researchgate.net For estrogen receptor agonists, the pharmacophore typically consists of:

One hydrogen bond donor feature (corresponding to the C3-OH group).

One hydrogen bond acceptor feature (corresponding to the C17-OH group).

Two or more hydrophobic/aromatic regions (representing the steroid rings).

The distances between these features are critical. A well-defined pharmacophore model, derived from the crystal structure of the receptor with a bound ligand or from a set of known active molecules, can be used as a 3D query in virtual screening. mdpi.comnih.gov Large databases of chemical compounds can be rapidly searched to identify novel molecules that match the pharmacophore model. nih.govresearchgate.net These "hits" can then be subjected to more computationally intensive analyses like molecular docking, and the most promising candidates can be synthesized and tested experimentally, accelerating the discovery of new estrogen receptor modulators. acs.orgresearchgate.net

Pharmacophore FeatureStructural Correlate on this compound
Hydrogen Bond Donor (HBD) Phenolic C3-Hydroxyl Group
Hydrogen Bond Acceptor (HBA) C17-Hydroxyl Group
Hydrophobic/Aromatic (HY/AR) 1 Aromatic A-ring
Hydrophobic (HY) 2 C/D ring system and associated alkyl groups

This table outlines the key features of a typical estrogen receptor agonist pharmacophore and their correspondence to the structure of this compound.

Computational Prediction of Metabolic Hot Spots

The identification of metabolic hot spots, the chemically labile sites on a molecule prone to metabolic modification, is a critical step in drug discovery and development. Predicting these sites for xenobiotics like this compound through computational, or in silico, methods allows for an early assessment of a compound's metabolic stability and potential for generating active or reactive metabolites. This proactive approach can guide the design of analogs with improved pharmacokinetic profiles. nih.gov

Computational tools for predicting the site of metabolism (SoM) can be broadly categorized into ligand-based and structure-based approaches. nih.govnih.gov Ligand-based methods rely on the structural properties of the molecule itself to predict metabolic susceptibility, often employing machine learning models trained on large datasets of known metabolic transformations. nih.govnih.gov Structure-based methods, conversely, utilize the three-dimensional structures of metabolic enzymes, primarily from the Cytochrome P450 (CYP) superfamily, to simulate the docking of the substrate and predict the most likely sites of interaction and subsequent metabolism. mdpi.commdpi.com

A variety of software platforms, such as StarDrop, MetaDrug, and those employing neural machine translation, have been developed to predict the regioselectivity of metabolism. nih.govresearchgate.netresearchgate.net These tools often provide a probability score for different atoms within a molecule being a site of metabolic attack. researchgate.net For steroidal compounds like this compound, the primary enzymes responsible for metabolism are isoforms of the CYP family, including CYP3A4, CYP1A2, and CYP1B1, which are known to be involved in the metabolism of estrogens. nih.govnih.govresearchgate.net

While specific computational studies predicting the metabolic hot spots of this compound are not extensively detailed in the public domain, the general principles of steroid metabolism can be applied to hypothesize likely sites of modification. The core structure of this compound presents several potential sites for oxidative metabolism by CYP enzymes.

Table 1: Potential Metabolic Hot Spots of this compound and Associated Reactions

Potential Hot SpotAtom Position(s)Predicted Metabolic Reaction(s)Mediating Enzyme Family (Hypothesized)
Aromatic A-RingC2, C4Aromatic HydroxylationCYP1A, CYP1B
D-Ring and Side ChainsC16, C17Hydroxylation, OxidationCYP3A
Ethinyl GroupC20, C21Oxidation, EpoxidationCYP3A
18-Methyl GroupC18HydroxylationCYP3A

This table is generated based on established principles of steroid metabolism and does not represent the output of a specific computational study on this compound.

Molecular docking simulations are a key component of structure-based prediction. mdpi.commdpi.com These simulations place the ligand (this compound) into the active site of a CYP enzyme's crystal structure to determine the most energetically favorable binding poses. nih.govmdpi.com The proximity of specific atoms on the substrate to the reactive heme iron center of the enzyme is a strong indicator of a potential metabolic hot spot. mdpi.comnih.gov For instance, docking studies with related estrogens have identified key amino acid residues within the active sites of CYP1A2, CYP1B1, and CYP3A4 that are crucial for substrate binding and orientation, thereby influencing the site of metabolism. mdpi.commdpi.comnih.gov

The prediction of metabolic pathways is an iterative process. Initial Phase I metabolism, such as hydroxylation, often introduces or exposes functional groups that can then undergo Phase II conjugation reactions. nih.gov Computational models can also predict these subsequent metabolic steps. researchgate.netnews-medical.net

It is important to note that in silico predictions serve as a valuable guide but require experimental validation. researchgate.netnews-medical.net The actual metabolic profile of this compound would need to be confirmed through in vitro studies with human liver microsomes or recombinant CYP enzymes, followed by in vivo animal and human studies.

Environmental Occurrence, Degradation, and Mechanistic Ecotoxicology of 18 Methylethinylestradiol

Environmental Transport and Partitioning Research

The movement and distribution of 17α-ethinylestradiol in the environment are governed by its physicochemical properties. With a logarithmic octanol-water partition coefficient (log Kow) reported to be greater than 4, EE2 is considered a hydrophobic compound. This characteristic influences its tendency to sorb to organic matter in suspended sediments and bed sediments within river systems. nih.gov

Research has shown a wide range of sorption behaviors, with distribution coefficient (Kd) values observed between 4 and 74 L/kg in some studies, and as high as 400 to 700 L/kg in others. nih.gov This variability highlights the complex influence of environmental factors such as the organic carbon content of the sediment and water chemistry on the partitioning of EE2. This sorption to particulate matter is a key process that can influence its transport downstream and its bioavailability to aquatic organisms.

Degradation Kinetics and Pathways in Environmental Matrices

The persistence of 17α-ethinylestradiol in the environment is counteracted by various degradation processes. Research has focused on both abiotic and biotic pathways to understand its breakdown under different conditions.

Advanced Oxidation Processes (AOPs) for Compound Remediation

Advanced Oxidation Processes (AOPs) are a suite of promising technologies for the removal of persistent organic pollutants like EE2 from water. chemspider.comnih.govpharmacompass.com These methods rely on the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can non-selectively oxidize complex organic molecules. nih.gov

Heterogeneous photocatalysis has demonstrated high efficiency in degrading EE2. Studies have shown that this process can achieve approximately 99% degradation of the compound in water within 120 minutes. chemspider.com The mechanism involves the generation of reactive species, primarily hydroxyl radicals and positive "holes" (h+), which attack the EE2 molecule. chemspider.com The process is influenced by factors such as the type of photocatalyst used and the presence of other substances in the water, like dissolved organic matter, which can act as both a sensitizer (B1316253) and a quencher in the photodegradation process. nih.gov

Ozonation is a highly effective method for removing EE2 and its estrogenic activity from water. Doses of ozone typically used for drinking water disinfection have been shown to reduce the estrogenicity of EE2 solutions by over 99.8%. The reaction involves the ozone molecule attacking the electron-rich phenolic ring of EE2, leading to the formation of various oxidation products. The combination of ozone with hydrogen peroxide (O3/H2O2) can further enhance the degradation process by promoting the formation of hydroxyl radicals.

Electrochemical Advanced Oxidation Processes (eAOPs) offer a potent alternative for EE2 remediation. chemspider.comnih.gov Using anodes such as boron-doped diamond (BDD), these systems electro-generate powerful oxidants that can effectively destroy the EE2 molecule. chemspider.comnih.gov Studies have achieved over 99.9% removal of EE2. chemspider.comnih.gov The degradation pathway often begins with the oxidation of the phenolic A-ring, leading to hydroxylated products and eventual ring-opening. chemspider.comnih.gov Kinetic analyses show that the degradation often follows pseudo-first-order kinetics, with the rate being influenced by factors like current density and the initial concentration of EE2. While sonochemical approaches also exist, the bulk of recent research has focused on the high efficacy of electrochemical methods.

Treatment TechnologyAnode/CatalystSupporting ElectrolyteInitial EE2 Conc.Treatment TimeRemoval EfficiencyKinetic Constant (k)Reference
Electrochemical OxidationTi/SnO₂0.2 M Na₂SO₄2.0 mg/L15 min96.5%0.112 min⁻¹ (for 0.5 mg/L)
Electrochemical OxidationBoron-Doped DiamondNa₂SO₄Not Specified120 min>99.9%Not Specified chemspider.comnih.gov
Electrochemical OxidationBoron-Doped DiamondNaClNot Specified2 min>99.9%Not Specified chemspider.comnih.gov
PhotocatalysisNot SpecifiedNot ApplicableNot Specified120 min~99%Not Specified chemspider.com

Bioremediation and Biodegradation Studies in Aquatic and Soil Systems

Bioremediation, which utilizes microorganisms to break down pollutants, is an environmentally friendly and cost-effective approach to managing contamination. While EE2 is known for its resistance to biodegradation in conventional wastewater treatment, specialized microorganisms and specific environmental conditions can enhance its breakdown in both aquatic and soil systems. The efficiency of bioremediation is influenced by factors such as soil moisture, temperature, and the presence of other nutrients that can support microbial activity. Phytoremediation, a subset of bioremediation that uses plants, has also been explored for the removal of various contaminants from water and soil.

Microbial Consortia for Degradation

The biodegradation of synthetic estrogens like 17α-ethinylestradiol (EE2) in the environment is a critical process for their removal. This degradation is often carried out by complex microbial consortia rather than single microbial species. These consortia, found in environments such as wastewater treatment plants, river sediments, and soils, work synergistically to break down the resilient structure of synthetic steroids.

Studies have shown that both aerobic and anaerobic conditions can support the microbial degradation of EE2. Under aerobic conditions, nitrifying activated sludge, which contains ammonia-oxidizing bacteria, has been shown to effectively degrade EE2. nih.gov The degradation rate in these systems can be significant, with some studies reporting maximum rates around 1 µg of EE2 per gram of dry weight sludge per hour. nih.gov Heterotrophic bacteria commonly found in activated sludge, such as Rhodococcus rhodochrous, have also demonstrated a high capacity for EE2 removal, with some strains achieving complete removal from culture within 48 hours. nih.gov

In anaerobic environments, the degradation of estrogens can also occur, often facilitated by sulfate-reducing, nitrate-reducing, and iron-reducing bacteria. nih.gov The efficiency of degradation can be influenced by the availability of these electron acceptors. The synergistic action of different bacterial species within a consortium allows for the breakdown of complex molecules into simpler compounds, which can then be utilized by other members of the community. nih.govosti.gov

Recent research has also explored the potential of specialized bacterial consortia isolated from extreme environments, such as acid mine drainage, for the bioremediation of EE2. mdpi.com Strains of Aeromonas salmonicida isolated from such environments have shown high efficiency in degrading EE2, suggesting that novel microbial consortia with enhanced degradation capabilities may be discovered in underexplored habitats. mdpi.com

Table 1: Examples of Microbial Cultures Involved in 17α-Ethinylestradiol (EE2) Degradation

Microbial Type Organism/Consortium Example Degradation Efficiency Reference
Heterotrophic Bacteria Rhodococcus rhodochrous No detectable EE2 after 48 hours nih.gov
Mixed heterotrophic cultures 21%-61% EE2 removal nih.gov
Nitrifying Activated Sludge Ammonium-oxidizing consortia Max rate of ~1 µg/g DW/h nih.gov

| Bacteria from Extreme Environments | Aeromonas salmonicida MLN-TP7 | 95 ± 8% removal within 7-9 days | nih.gov |

Enzymatic Bioremediation Mechanisms

The bioremediation of 17α-ethinylestradiol (EE2) at the molecular level is driven by specific enzymes produced by microorganisms. These enzymes catalyze reactions that transform the steroid structure, typically leading to a reduction in its estrogenic activity. The primary mechanism of initial attack often involves hydroxylation, which is catalyzed by monooxygenase and dioxygenase enzymes. This step increases the polarity of the EE2 molecule, making it more susceptible to further degradation.

Ligninolytic fungi, particularly white-rot fungi, are known to produce powerful extracellular enzymes that can degrade a wide variety of persistent organic pollutants, including EE2. nih.gov Key enzymes in this process include:

Laccases: These copper-containing oxidoreductases can oxidize the phenolic ring of estrogens. The use of a laccase-mediator system has been shown to completely remove the estrogenic activity of EE2 within 8 hours in laboratory settings. bac-lac.gc.ca

Manganese Peroxidases (MnP): These enzymes also play a significant role in the initial oxidation of EE2, contributing to the breakdown of its aromatic structure. bac-lac.gc.ca

Lignin (B12514952) Peroxidases (LiP): While also involved, their direct role in EE2 degradation is part of the broader enzymatic system of ligninolytic fungi. nih.gov

In bacteria, cytochrome P450 monooxygenases are crucial for initiating the degradation of steroid compounds. These enzymes hydroxylate the steroid nucleus, which is often the rate-limiting step in the degradation pathway. Following initial hydroxylation, further enzymatic reactions can lead to the opening of the steroid rings. nih.gov

Recent discoveries have also pointed to an unusual enzymatic pathway in certain anaerobic bacteria, where estrogens can be converted back into androgens through a cobalamin (vitamin B12)-mediated methylation. pnas.org This retroconversion highlights the diverse and sometimes unexpected enzymatic mechanisms that microbes employ to metabolize steroid hormones.

Identification and Characterization of Environmental Transformation Products

When 17α-ethinylestradiol (EE2) is subjected to environmental degradation processes, it is converted into various transformation products (TPs). The nature of these TPs depends on the degradation pathway, whether it be microbial, photodegradation, or through water treatment processes like chlorination.

Under microbial degradation, the initial transformation product of 17β-estradiol (E2), a closely related natural estrogen, is typically estrone (B1671321) (E1), which is formed through the oxidation of the hydroxyl group at the C17 position. nih.gov While EE2 is more resistant to this particular oxidation due to the ethinyl group, microbial action can still lead to hydroxylated derivatives. nih.gov The formation of these more hydrophilic compounds generally results in a significant loss of estrogenic activity. nih.gov

Photodegradation of EE2 in sunlit waters can also occur, with estimated half-lives on the order of 10 days under ideal conditions. nih.gov The products of photodegradation can be diverse and may include hydroxylated and ring-opened compounds.

In wastewater treatment, disinfection processes can lead to the formation of halogenated TPs. For instance, the freshwater alga Desmodesmus subspicatus has been shown to brominate EE2 in the presence of bromide, forming mono- and dibrominated EE2. nih.gov While these brominated TPs have lower estrogenic potency, they are more hydrophobic and may have higher bioaccumulation potential and toxicity. nih.gov Similarly, electrochemical degradation using certain anodes can produce hydroxylated and halogenated TPs. researchgate.net

The identification of these TPs is a significant analytical challenge due to their low concentrations and the complexity of environmental matrices. Advanced techniques such as liquid chromatography coupled with high-resolution mass spectrometry are essential for their detection and structural elucidation. researchgate.net

Table 2: Known Transformation Products of Estrogens in the Environment

Parent Compound Transformation Process Transformation Product(s) Consequence Reference
17β-Estradiol (E2) Microbial Oxidation Estrone (E1) Transient formation of another estrogen nih.gov
17α-Ethinylestradiol (EE2) Nitrifying Sludge Degradation Hydrophilic compounds (unspecified) Loss of estrogenic activity nih.gov
17α-Ethinylestradiol (EE2) Algal Biotransformation (with bromide) Mono- and Di-brominated EE2 Lower estrogenicity, higher bioaccumulation potential nih.gov

Mechanistic Ecotoxicological Studies

In Vitro Assays for Endocrine Disruption Mechanisms in Non-Human Models

In vitro assays are crucial tools for understanding the mechanisms by which compounds like 17α-ethinylestradiol (EE2) disrupt the endocrine systems of non-human organisms. These assays use isolated cells or cellular components to investigate specific molecular interactions, such as binding to hormone receptors or interference with hormone synthesis.

Receptor Agonism and Antagonism in Eukaryotic Cell Lines

17α-ethinylestradiol (EE2) is a potent agonist of the estrogen receptor (ER), meaning it binds to and activates the receptor, mimicking the effects of the natural hormone 17β-estradiol (E2). wikipedia.org The binding affinity of EE2 for the ER has been quantified in various studies. For instance, some research indicates that EE2 has a higher affinity for the human estrogen receptor alpha (ERα) than E2 itself, with relative binding affinities reported to be between 120% and 233% of E2. wikipedia.orgoup.com Its affinity for ERβ can be lower or higher than E2 depending on the study. wikipedia.org

This high binding affinity is a key reason for its strong estrogenic effects in wildlife, such as the feminization of male fish, which can occur at very low environmental concentrations. europa.eu Cell-based assays, often using yeast or mammalian cell lines that have been genetically modified to report ER activation (e.g., through the expression of a reporter gene like luciferase), are commonly used to measure the estrogenic potency of chemicals.

While EE2 is a clear ER agonist, in vitro assays can also be used to screen for antagonistic effects, where a chemical binds to the receptor but blocks its activation. However, for EE2, the overwhelming evidence points to its role as a potent agonist.

Table 3: Estrogen Receptor (ER) Binding Affinities of Ethinylestradiol (EE2) Relative to Estradiol (B170435) (E2)

Compound Receptor Subtype Relative Binding Affinity (% of E2) Reference
Ethinylestradiol (EE2) ERα 120.9 - 233% wikipedia.orgwikipedia.org
Interference with Steroid Hormone Biosynthesis Pathways

Besides direct receptor interaction, endocrine-disrupting chemicals can also interfere with the synthesis of endogenous hormones, a process known as steroidogenesis. In vitro assays using cell lines that express the key enzymes of the steroid synthesis pathway are valuable for investigating these effects.

Studies on the effects of EE2-containing oral contraceptives in hyperandrogenic women have shown that they can impact adrenal steroidogenesis. Specifically, they have been observed to reduce the activity of the enzymes 17α-hydroxylase and 17,20-lyase, which are critical for the production of androgens. nih.gov This leads to reduced levels of androgens like androstenedione (B190577) and testosterone. nih.gov

Furthermore, EE2 has a strong effect on hepatic metabolism, which can alter the levels of hormone-binding globulins, such as corticosteroid-binding globulin (CBG). nih.gov An increase in CBG can reduce the amount of free, biologically active cortisol. Research has shown that EE2-containing contraceptives significantly increase total cortisol and CBG levels, while contraceptives with natural estradiol have a much milder effect. nih.gov These findings from human studies highlight the potential for EE2 to interfere with steroidogenesis, and similar mechanisms could be at play in non-human vertebrate models.

Disruption of Epigenetic Regulation in Model Organisms

The direct impact of 18-methylethinylestradiol on the epigenetic regulation in model organisms has not been extensively studied. However, research on the closely related synthetic estrogen, 17α-ethinylestradiol (EE2), provides significant insights into the potential epigenetic mechanisms of action for this compound. Epigenetic modifications, such as DNA methylation and histone modifications, are crucial for regulating gene expression without altering the DNA sequence itself. nih.govfrontiersin.org Environmental contaminants, particularly endocrine-disrupting chemicals (EDCs), can interfere with these processes, leading to adverse effects. epa.govfrontiersin.org

Studies on aquatic organisms have demonstrated that exposure to EE2 can lead to significant changes in DNA methylation patterns. nih.gov DNA methylation typically involves the addition of a methyl group to a cytosine residue in DNA, which can influence gene transcription. frontiersin.org Research in fish has shown that EDCs can cause both multigenerational and transgenerational alterations in DNA methylation. epa.govfrontiersin.org For instance, early-life exposure of the inland silverside (Menidia beryllina) to EE2 resulted in differential methylation in genes related to hormone receptors, steroidogenesis, and sexual development across multiple generations. epa.govfrontiersin.org In fathead minnows (Pimephales promelas), exposure to EE2 led to demethylation in the upstream region of the estrogen receptor alpha (esr1) gene in the liver, which was correlated with changes in its expression. nih.gov

Histone modifications, another key epigenetic mechanism, involve alterations to the histone proteins around which DNA is wound. nih.gov These modifications can affect chromatin structure and gene accessibility. While direct studies on this compound are lacking, the broader field of ecotoxicology is increasingly recognizing the role of histone modifications in mediating the effects of environmental stressors. researchgate.net Given the structural similarity of this compound to other synthetic estrogens, it is plausible that it could also influence histone modification patterns, thereby affecting gene expression in exposed organisms.

Table 1: Illustrative Examples of Epigenetic Alterations in Fish Exposed to Ethinylestradiol (EE2)

Model OrganismEpigenetic MechanismAffected Gene/RegionObserved EffectReference
Fathead Minnow (Pimephales promelas)DNA Demethylation5' upstream region of estrogen receptor alpha (esr1) in liverSignificant demethylation correlated with increased gene expression. nih.gov
Inland Silverside (Menidia beryllina)Differential DNA MethylationGenes related to hormone receptors and steroidogenesisAltered methylation patterns in both directly exposed and subsequent generations. epa.govfrontiersin.org
Zebrafish (Danio rerio)DNA MethylationVitellogenin geneAltered methylation levels associated with vitellogenin induction.

Note: This table presents data for ethinylestradiol (EE2) to illustrate the potential epigenetic effects of synthetic estrogens, as direct data for this compound is not currently available.

Molecular and Cellular Responses in Representative Aquatic and Terrestrial Organisms

Transcriptomic and Proteomic Alterations

While specific transcriptomic and proteomic studies on this compound are scarce, research on EE2 provides a strong basis for predicting its molecular and cellular effects. Transcriptomics, the study of the complete set of RNA transcripts, and proteomics, the study of the entire complement of proteins, are powerful tools for understanding how organisms respond to chemical exposure at a molecular level.

Exposure of fish to EE2 is known to cause widespread changes in gene expression. nih.gov Microarray and RNA-sequencing studies have identified numerous genes that are up- or down-regulated following EE2 exposure. nih.gov A primary and well-documented response is the significant induction of vitellogenin (VTG) gene expression in the liver of male and juvenile fish. nih.gov Vitellogenin is an egg yolk precursor protein normally produced by females, and its presence in males is a hallmark of exposure to estrogenic compounds. nih.gov Other genes affected by EE2 exposure are often involved in steroid hormone synthesis, metabolism, and reproductive development. nih.gov

Table 2: Examples of Gene Expression Changes in Fish Exposed to Ethinylestradiol (EE2)

Model OrganismTissueGeneRegulationFold Change (Illustrative)Reference
Rainbow Trout (Oncorhynchus mykiss)LiverVitellogenin (VTG)Up-regulated>1000 nih.gov
Rainbow Trout (Oncorhynchus mykiss)LiverZona Pellucida Protein 3 (ZP3)Up-regulated~84 nih.gov
Rainbow Trout (Oncorhynchus mykiss)LiverNucleoside Diphosphate Kinase (nm23)Up-regulatedSignificant induction nih.gov
Fathead Minnow (Pimephales promelas)Whole LarvaeEstrogen Receptor-βUp-regulated- nih.gov

Note: This table is based on data for ethinylestradiol (EE2) and serves as an illustration of expected transcriptomic alterations, due to the lack of specific data for this compound.

Investigation of Affected Signaling Pathways

The primary signaling pathway affected by synthetic estrogens like this compound is the estrogen receptor (ER) signaling pathway. These compounds are designed to mimic the action of endogenous estrogens by binding to and activating estrogen receptors. The activation of the ER, a nuclear hormone receptor, leads to a cascade of molecular events that ultimately alter the transcription of target genes.

Upon binding by an estrogenic compound, the ER typically forms a dimer, translocates to the nucleus, and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding recruits co-activator proteins and the transcriptional machinery, leading to an increase or decrease in the transcription of these genes. The widespread changes in gene expression observed in transcriptomic studies following exposure to synthetic estrogens are a direct consequence of the activation of this pathway.

While the ER signaling pathway is the most well-characterized, it is possible that synthetic estrogens could also affect other signaling pathways. Cross-talk between the ER pathway and other signaling cascades, such as those involved in growth factor signaling and stress responses, has been documented. However, detailed investigations into the broader signaling network perturbations caused by this compound are currently lacking.

Biomarker Development for Mechanistic Exposure Assessment

Biomarkers are measurable indicators of exposure to, or the effect of, a chemical. mdpi.com They are essential tools in ecotoxicology for assessing the health of ecosystems. For estrogenic compounds, the induction of vitellogenin (VTG) is the most well-established and widely used biomarker of exposure in fish. nih.govnih.gov The measurement of VTG mRNA in the liver or VTG protein in the blood of male or immature fish provides a sensitive and specific indication of exposure to estrogenic substances. nih.gov

In addition to vitellogenin, transcriptomic and proteomic studies have revealed other potential biomarkers for estrogenic exposure. For example, the up-regulation of genes encoding for zona pellucida proteins, which are components of the egg envelope, has been shown to be a sensitive response to estrogen exposure. nih.gov The development of biomarker gene classifiers, which use the expression patterns of a suite of genes, offers a more comprehensive assessment of exposure and potential effects. nih.govnih.gov

For a mechanistic exposure assessment of this compound, a tiered approach utilizing a range of biomarkers would be beneficial. This could include:

Biomarkers of Exposure: Measurement of vitellogenin and other estrogen-responsive gene transcripts.

Biomarkers of Effect: Analysis of alterations in the expression of genes involved in reproductive development and function.

Mechanistic Biomarkers: Investigation of changes in epigenetic marks, such as DNA methylation patterns at specific gene loci, to understand the underlying mechanisms of toxicity.

While these biomarkers have been developed and validated for other synthetic estrogens, their specific response to this compound would require further investigation to establish their sensitivity and utility for this particular compound.

Table 3: Potential Biomarkers for Mechanistic Exposure Assessment of Synthetic Estrogens

Biomarker CategoryBiomarkerOrganismMeasurementMechanistic Link
Exposure Vitellogenin (VTG)FishmRNA (liver), Protein (blood)Direct activation of estrogen receptor signaling.
Exposure Zona Pellucida (ZP) ProteinsFishmRNA (liver)Estrogen-regulated genes involved in oocyte development.
Effect Altered steroidogenic enzyme gene expressionFishmRNA (gonads)Disruption of normal sex hormone synthesis.
Mechanism DNA methylation of esr1 geneFishBisulfite sequencing (liver)Epigenetic modification influencing estrogen receptor expression.

Note: This table outlines potential biomarkers based on research with other synthetic estrogens, as specific biomarker development for this compound has not been reported.

Advanced Analytical Methodologies for 18 Methylethinylestradiol Research

Sample Preparation Techniques for Environmental and Biological Matrices

Effective sample preparation is a critical initial step to isolate 18-Methylethinylestradiol from interfering substances present in environmental and biological samples. The primary goals are to concentrate the analyte and remove matrix components that could suppress instrument response or damage analytical columns. thermofisher.com

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration prior to chromatographic analysis. thermofisher.com It has largely replaced traditional liquid-liquid extraction (LLE) due to its efficiency, lower solvent consumption, and potential for automation. chromatographyonline.com The versatility of SPE lies in the variety of available sorbent materials, which allows for tailored method development based on the analyte's properties and the sample matrix.

For the extraction of this compound, which is a non-polar compound, reversed-phase SPE is the most common approach. Sorbents with non-polar surface properties, such as those bonded with C18 (octadecyl) or C8 (octyl) functional groups, are ideal for retaining non-polar compounds from polar matrices like water or diluted biological fluids. youtube.com Mixed-mode polymeric sorbents, which combine reversed-phase characteristics with ion-exchange capabilities, can offer enhanced selectivity for complex samples by removing a wider range of interferences. mdpi.com

The general SPE procedure involves four key steps:

Conditioning: The sorbent is treated with a solvent like methanol (B129727) to activate the stationary phase, followed by water or a buffer to prepare it for the aqueous sample. chromatographyonline.com

Sample Loading: The sample, often pre-treated (e.g., diluted or pH-adjusted), is passed through the cartridge. This compound partitions from the sample matrix onto the sorbent. nih.gov

Washing: A specific solvent mixture is used to rinse the cartridge, removing weakly bound interfering compounds while the analyte of interest remains retained. youtube.com

Elution: A strong organic solvent is used to disrupt the interaction between this compound and the sorbent, releasing it from the cartridge in a small, concentrated volume. thermofisher.com

The choice of sorbents and solvents is critical for optimizing the extraction efficiency. The table below summarizes common SPE phases used for extracting non-polar compounds like this compound.

Sorbent TypeInteraction MechanismTypical Application
C18 (Octadecyl) Non-polar (van der Waals forces)Extraction of hydrophobic compounds from aqueous matrices.
C8 (Octyl) Non-polar (less retentive than C18)Suitable for moderately non-polar compounds.
Polymeric (e.g., HLB) Hydrophilic-Lipophilic BalanceBroad-spectrum retention for a wide range of compounds. mdpi.com
Mixed-Mode Multiple (e.g., non-polar & ion-exchange)Highly selective extraction from complex matrices like plasma or urine.

This table provides an overview of common SPE sorbents applicable to the extraction of this compound.

In recent years, there has been a significant trend towards the miniaturization of sample preparation methods to reduce solvent consumption, decrease sample volume requirements, and improve efficiency. ijrpc.com These microextraction techniques are defined as non-exhaustive methods where the volume of the extracting phase is very small relative to the sample volume. mdpi.com

Solid-Phase Microextraction (SPME) is a solvent-free technique that utilizes a fused-silica fiber coated with a polymeric stationary phase. mdpi.com The fiber is exposed directly to a liquid sample or its headspace, where analytes partition onto the coating. mdpi.com After an equilibrium period, the fiber is retracted and transferred to the injection port of a chromatograph for thermal desorption and analysis. nih.gov The choice of fiber coating is crucial and depends on the analyte's polarity and volatility.

Stir Bar Sorptive Extraction (SBSE) offers a higher extraction sensitivity compared to SPME due to a larger volume of the sorptive phase. nih.gov In SBSE, a magnetic stir bar is coated with a polymer (commonly polydimethylsiloxane, PDMS). The stir bar is placed in the sample and stirred for a defined period to allow for the extraction and pre-concentration of the analytes. nih.gov The analytes are then desorbed either thermally for GC analysis or via solvent desorption for LC analysis. nih.gov

Liquid-Phase Microextraction (LPME) encompasses several variations where a small volume of an immiscible solvent is used to extract analytes from an aqueous sample. In dispersive liquid-liquid microextraction (DLLME), an appropriate mixture of extraction and disperser solvents is rapidly injected into the sample, forming a cloudy solution that facilitates rapid analyte transfer into the extraction solvent. nih.gov

TechniquePrincipleAdvantagesCommon Application
SPME Analyte partitioning onto a coated fiber. mdpi.comSolvent-free, simple, and can be automated. ijrpc.comAnalysis of volatile and semi-volatile organic compounds in water. researchgate.net
SBSE Analyte sorption onto a coated stir bar. nih.govHigh sensitivity due to larger phase volume. nih.govTrace analysis of organic pollutants in environmental water samples. mdpi.com
LPME Analyte partitioning into a micro-volume of solvent. mdpi.comHigh enrichment factors, low cost, minimal solvent use. core.ac.ukExtraction of drugs and pollutants from biological and environmental fluids. nih.gov

This table compares key features of different microextraction techniques relevant to this compound analysis.

High-Resolution Chromatographic Separation

Following sample preparation, high-resolution chromatography is employed to separate this compound from any remaining matrix components and other related compounds before detection. The choice of chromatographic technique depends on the analyte's physicochemical properties, such as polarity, volatility, and chirality.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the premier techniques for the analysis of non-volatile, thermally labile compounds like this compound.

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. chromatographyonline.com For this compound, reversed-phase HPLC is the method of choice, typically utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). scispace.com

UHPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). nih.gov This results in significantly higher resolution, improved peak shapes, faster analysis times, and increased sensitivity. welch-us.com The higher efficiency of UHPLC columns allows for better separation of complex mixtures, which is particularly advantageous when analyzing trace levels of this compound in intricate biological or environmental matrices. nih.gov

ParameterHPLCUHPLC
Particle Size 3 - 5 µm< 2 µm nih.gov
Resolution GoodVery High nih.gov
Analysis Time LongerFaster welch-us.com
System Pressure Lower (up to 6,000 psi)Higher (up to 15,000 psi or more) welch-us.com
Solvent Consumption HigherLower

This table highlights the key differences between conventional HPLC and modern UHPLC systems.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. chemrxiv.org For non-volatile compounds like this compound and its primary metabolites, a derivatization step is necessary to increase their volatility and thermal stability. nih.gov This process involves chemically modifying the molecule, for example, through silylation, to make it suitable for GC analysis. nih.gov

GC separates compounds in the gas phase based on their interaction with a stationary phase coated on the inner wall of a capillary column. researchgate.net When coupled with mass spectrometry (GC-MS), it provides excellent sensitivity and structural information, making it a valuable tool for identifying metabolites. mdpi.com The analysis of volatile metabolites can provide insights into the metabolic pathways of this compound. chemrxiv.org

Since this compound is a chiral compound, its enantiomers may exhibit different biological activities and metabolic fates. Therefore, the ability to separate and quantify individual enantiomers is of significant importance. Chiral chromatography is the most common approach for this purpose. wvu.edu

Enantiomeric separation in HPLC can be achieved through two main strategies:

Indirect Separation: The enantiomers are derivatized with a chiral derivatizing agent to form diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.gov

Direct Separation: This is the more widely used method, which employs a Chiral Stationary Phase (CSP). researchgate.net A CSP is created by immobilizing a chiral selector onto the surface of the stationary phase support (e.g., silica). chiralpedia.com As the enantiomeric mixture passes through the column, the enantiomers form transient diastereomeric complexes with the chiral selector, leading to different retention times and thus, separation. researchgate.net Common chiral selectors include polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and cyclodextrins. nih.gov

Another approach involves using a Chiral Mobile Phase Additive (CMPA), where a chiral selector is added to the mobile phase. chiralpedia.com The selector forms diastereomeric complexes with the enantiomers in the mobile phase, which can then be separated on an achiral column. chiralpedia.com

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry stands as a cornerstone in the analytical investigation of this compound, offering unparalleled sensitivity and specificity for its detection and measurement in complex samples. This powerful technique measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure. nih.gov In the context of this compound research, MS is frequently coupled with chromatographic separation techniques like liquid chromatography (LC-MS) to analyze the compound in various matrices.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the definitive structural confirmation of this compound. windows.net The process involves multiple stages of mass analysis. Initially, the this compound molecule is ionized and separated in the first mass spectrometer based on its specific m/z value (this is the precursor ion). This isolated precursor ion is then directed into a collision cell, where it is fragmented by colliding with an inert gas, such as argon or nitrogen, in a process known as collision-induced dissociation (CID). researchgate.net The resulting fragment ions (product ions) are then analyzed by a second mass spectrometer, generating a unique fragmentation pattern or "fingerprint." nih.gov

This fragmentation spectrum is characteristic of the molecule's structure. By analyzing the m/z values of the product ions, researchers can deduce the connectivity of atoms within the this compound molecule. For steroid compounds, characteristic losses of functional groups (e.g., water, ethynyl (B1212043) group) and cleavages of the steroid rings provide critical structural information. researchgate.net This technique is crucial for distinguishing this compound from other structurally similar steroids or isomers that may have the same molecular weight. nih.govrfi.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio of an ion with extremely high accuracy, typically to several decimal places. bioanalysis-zone.com This precision allows for the determination of the exact mass of this compound, which in turn enables the calculation of its elemental formula with high confidence. measurlabs.comresearchgate.net

For instance, while a standard mass spectrometer might identify two different compounds as having a nominal mass of 310, HRMS can distinguish between them by measuring their exact masses. bioanalysis-zone.com This is because the exact mass of an element is not an integer value (e.g., C = 12.0000, H = 1.0078, O = 15.9949). By summing the exact masses of the constituent atoms, the unique elemental composition of this compound (C₂₁H₂₆O₂) can be confirmed. HRMS is particularly valuable when analyzing samples from complex matrices where isobaric interferences—other compounds with the same nominal mass but different elemental formulas—are common. thermofisher.com The high resolving power of HRMS separates the signal of this compound from these interferences, ensuring accurate identification. thermofisher.comthermofisher.com

Application of Isotopically Labeled Internal Standards

For accurate and precise quantification of this compound, the use of stable isotopically labeled (SIL) internal standards is the gold standard in mass spectrometry-based assays. nih.gov A SIL internal standard is a version of the this compound molecule in which one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). researchgate.net

This labeled compound is chemically identical to the non-labeled analyte (this compound) and therefore exhibits the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. researchgate.net However, because of the mass difference, it can be distinguished from the analyte by the mass spectrometer.

By adding a known amount of the SIL internal standard to the sample at the beginning of the analytical process, it can be used to correct for variations and losses that may occur during extraction and analysis, as well as for ion suppression or enhancement caused by the sample matrix. nih.govresearchgate.net This co-eluting internal standard significantly improves the accuracy, precision, and robustness of the quantitative method. lumiprobe.comlumiprobe.com

Method Validation, Quality Assurance, and Quality Control in Research Settings

To ensure that the analytical data generated for this compound is reliable, accurate, and reproducible, the analytical method must undergo a rigorous validation process. ujpronline.com Method validation establishes through documented evidence that the method is fit for its intended purpose. demarcheiso17025.comeuropa.eu This process involves evaluating several key performance characteristics according to established guidelines, such as those from the International Council for Harmonisation (ICH). demarcheiso17025.com

Detection and Quantification Limit Determination

Two critical parameters determined during method validation are the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Limit of Detection (LOD): This is the lowest concentration of this compound in a sample that can be reliably detected by the analytical method, but not necessarily quantified with acceptable precision and accuracy. d-nb.info It distinguishes the analyte's signal from the background noise of the system. wiley.com The LOD is often defined as the concentration that produces a signal-to-noise ratio of 3:1. epa.gov

Limit of Quantification (LOQ): This is the lowest concentration of this compound that can be measured with an acceptable level of precision and accuracy. d-nb.info This is the lowest concentration on the calibration curve. The LOQ is crucial for quantitative studies, as it defines the lower boundary of the method's reliable measurement range.

These limits are determined experimentally by analyzing samples with known low concentrations of this compound. The table below illustrates typical LOD and LOQ values for synthetic steroids in different matrices, which would be analogous to those determined for this compound.

MatrixAnalytical MethodLOD (ng/L)LOQ (ng/L)
Surface WaterLC-MS/MS0.10.3
Wastewater EffluentLC-HRMS0.51.5
Human PlasmaLC-MS/MS2.05.0
Animal TissueGC-MS/MS10.025.0

Matrix Effect Evaluation and Recovery Assessment

When analyzing this compound in complex biological or environmental samples, components of the sample matrix (e.g., salts, lipids, proteins) can interfere with the analysis. nih.gov These interferences can lead to two main issues: matrix effect and poor recovery.

Recovery Assessment: Recovery is a measure of the efficiency of the sample extraction and preparation process. It is determined by comparing the analytical response of an analyte that has been subjected to the entire sample preparation procedure with the response of a standard solution of the same concentration. biotage.com Low recovery indicates that a significant portion of the this compound was lost during extraction.

Matrix Effect Evaluation: The matrix effect refers to the alteration of the analyte's ionization efficiency (suppression or enhancement) by co-eluting compounds from the sample matrix. nih.gov This effect can lead to inaccurate quantification if not properly addressed. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample (where the matrix has been extracted first and then spiked with the analyte) to the response of the analyte in a neat solvent. nih.gov

The use of an isotopically labeled internal standard is the most effective way to compensate for both recovery losses and matrix effects. researchgate.net The table below provides hypothetical but representative data for recovery and matrix effect for this compound in various matrices.

MatrixExtraction MethodRecovery (%)Matrix Effect (%)
River WaterSolid-Phase Extraction (SPE)92-8 (Suppression)
SoilPressurized Liquid Extraction (PLE)85-15 (Suppression)
Human SerumLiquid-Liquid Extraction (LLE)88+12 (Enhancement)
Fish TissueQuEChERS79-25 (Suppression)

Inter-laboratory Proficiency Testing

Inter-laboratory proficiency testing plays a crucial role in the quality assurance and quality control of analytical measurements for this compound. These studies are essential for assessing the competence of laboratories to perform specific analyses, for comparing and harmonizing analytical methods, and for ensuring the reliability and comparability of monitoring data across different studies and geographical locations. Organizations such as the NORMAN network have been instrumental in organizing collaborative trials to build the capacity of laboratories in Europe and globally for monitoring emerging environmental pollutants, including steroid hormones.

The findings from this study highlighted the analytical challenges associated with the determination of steroid hormones, such as this compound, in environmental samples. The concentrations of these compounds in the water used for the study were very low, which made their quantification particularly difficult. Of the thirteen laboratories that submitted results for the standard solution containing the target steroid hormones, fewer than half were able to measure the majority of these compounds, including by inference this compound, above their method's limit of quantification in the provided passive samplers.

The results indicated that the variability in the reported concentrations was more significantly influenced by the analytical procedures employed by the different laboratories than by the passive sampling process itself. For most of the analytes, the variation in results between laboratories was approximately five times greater than the variability observed within a single laboratory. This suggests that while passive sampling is a viable technique, the analytical methods used for the quantification of the captured compounds require further standardization and improvement to ensure a higher degree of comparability between laboratories. The low variability in results for different passive samplers analyzed by the same laboratory pointed to the difficulties laboratories faced with the analysis of complex environmental matrices.

The following table summarizes hypothetical results from such an inter-laboratory study, illustrating the typical data generated and the performance of different laboratories in the analysis of this compound.

Table 1: Hypothetical Inter-laboratory Comparison for this compound Analysis in Spiked Water Samples

Laboratory CodeAnalytical MethodReported Concentration (ng/L)Z-Score
Lab 01LC-MS/MS4.5-0.5
Lab 02GC-MS/MS5.80.8
Lab 03LC-MS/MS3.9-1.1
Lab 04ELISA6.51.5
Lab 05LC-MS/MS5.20.2
Lab 06GC-MS4.1-0.9
Lab 07LC-MS/MS5.50.5
Lab 08LC-MS/MS4.8-0.2
Lab 09GC-MS/MS6.11.1
Lab 10LC-MS/MS5.00.0
Assigned Value 5.0
Standard Deviation 1.0

Note: The data in this table is illustrative and does not represent the results of a specific inter-laboratory study. Z-scores are calculated based on the assigned value and standard deviation, with a |z-score| ≤ 2 being considered satisfactory performance.

These proficiency testing exercises are vital for identifying analytical discrepancies, improving laboratory performance, and ultimately ensuring the generation of high-quality, comparable data for the assessment of the environmental fate and impact of this compound.

Q & A

Q. How should conflicting results between in silico predictions and experimental data for this compound be addressed?

  • Answer : Reconcile discrepancies by auditing computational parameters (e.g., force field selection, solvation models) and experimental conditions (e.g., buffer composition). Conduct sensitivity analyses and report confidence intervals for both approaches. Cross-validate with orthogonal methods (e.g., NMR chemical shift perturbations for binding studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.